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Compound of Interest

Compound Name: 2-Vinylisonicotinic acid

CAS No.: 1211520-08-9

Cat. No.: B6320025 Get Quote

A Bio-Orthogonal Handle for Post-Synthetic MOF
Functionalization
Executive Summary
2-Vinylisonicotinic acid (2-VINA) represents a high-value "heterotopic" ligand in the design of

Metal-Organic Frameworks (MOFs). Unlike standard dicarboxylate linkers (e.g., terephthalic

acid) that form the structural scaffold, 2-VINA features a pyridine nitrogen and a carboxylic acid

group, making it an ideal candidate for pillared-layer architectures or as a functional capping

ligand on zirconium-oxo clusters (e.g., MOF-808, UiO-66 defects).

The critical value of 2-VINA lies in its vinyl (-CH=CH₂) substituent. This alkene moiety is

electronically distinct from the aromatic ring and sterically accessible, serving as a "click-ready"

handle for thiol-ene ligation or radical polymerization. For drug development, this enables the

covalent attachment of thiolated active pharmaceutical ingredients (APIs) or the growth of

polymer shells to control release kinetics, without compromising the MOF's crystalline integrity.
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Property Specification Strategic Implication

CAS Number 1211520-08-9
Commercially available;

scalable for pilot studies.

Structure
Pyridine-4-carboxylic acid w/ 2-

vinyl group

Heterotopic donor (N & O)

allows specific node targeting.

Reactivity Vinyl group (Alkene)

Susceptible to Thiol-Ene

"Click" (radical/base catalyzed)

and Inverse Electron Demand

Diels-Alder (IEDDA).

Stability
Thermal: < 200°C

(Polymerization risk)

Synthesis requires

temperature control (<120°C)

or radical inhibitors if high T is

needed.

Pore Environment Hydrophobic/Reactive

Vinyl group increases pore

hydrophobicity, aiding

adsorption of non-polar drugs

prior to conjugation.

Protocol A: Synthesis of Vinyl-Functionalized Zr-
MOF (MOF-808-V)
Rationale: MOF-808 (Zr₆O₄(OH)₄(BTC)₂(HCOO)₆) is a 6-connected network with highly

accessible pores. The formate ligands on the Zr₆ cluster are labile and can be exchanged with

2-VINA. This protocol describes the Direct Synthesis approach, incorporating 2-VINA as a

capping ligand in situ to maximize distribution uniformity.

Materials
Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)

Trimesic Acid (H₃BTC)

2-Vinylisonicotinic Acid (2-VINA)
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N,N-Dimethylformamide (DMF)[1]

Formic Acid (Modulator)[2]

Step-by-Step Methodology
Precursor Dissolution:

In a 20 mL scintillation vial, dissolve ZrOCl₂·8H₂O (97 mg, 0.30 mmol) and H₃BTC (21 mg,

0.10 mmol) in DMF (10 mL).

Sonicate for 10 minutes until a clear solution is obtained.

Ligand Incorporation (The "Vinyl Cap"):

Add 2-VINA (45 mg, 0.30 mmol) to the mixture.

Note: The molar ratio of Zr:Linker:Cap is set to 3:1:3 to ensure saturation of the cluster

equatorial sites with the vinyl-pyridine ligand.

Modulation & Solvothermal Synthesis:

Add Formic Acid (1 mL) to slow nucleation and improve crystallinity.

Seal the vial with a Teflon-lined cap.

Incubate in a programmable oven:

Ramp: 2°C/min to 100°C.

Dwell: 24 hours. (Note: We limit T to 100°C to prevent thermal polymerization of the

vinyl groups).

Washing & Activation:

Centrifuge the resulting white powder (6000 rpm, 10 min) and decant the supernatant.

Solvent Exchange: Resuspend in fresh DMF (3x) over 24 hours, followed by Acetone (3x)

over 24 hours.
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Critical Step: Do not use methanol if performing immediate thiol-ene click, as protic

solvents can sometimes interfere with radical propagation depending on the initiator.

Acetone is preferred.

Drying:

Activate under vacuum at ambient temperature for 12 hours. Avoid high-heat activation

(>100°C) to preserve the vinyl functionality.
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Figure 1: Direct synthesis workflow for incorporating 2-vinylisonicotinic acid into the Zr-MOF

node.

Protocol B: Post-Synthetic Modification (Thiol-Ene
"Click")
Rationale: This protocol demonstrates the covalent attachment of a thiolated drug mimic (e.g.,

2-mercaptoethanol or a thiol-drug like Captopril) to the MOF pore walls via the vinyl handle.

Reaction Mechanism
The reaction proceeds via a radical-mediated anti-Markovnikov addition. The vinyl group on the

MOF acts as the "ene," and the drug acts as the "thiol."

Materials
MOF-808-Vinyl (from Protocol A)

Thiol Ligand (e.g., 1-Adamantanethiol for hydrophobicity testing, or a thiolated peptide)

Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone)
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Solvent: Chloroform or Ethanol (degassed)

UV Light Source: 365 nm (Handheld UV lamp is sufficient)

Step-by-Step Methodology
Preparation:

In a quartz vial or borosilicate glass tube, suspend MOF-808-Vinyl (50 mg) in Chloroform

(4 mL).

Degas the mixture by bubbling N₂ for 15 minutes (oxygen inhibits radical reactions).

Reagent Addition:

Add the Thiol Ligand (5 equivalents relative to vinyl content).

Add DMPA (0.1 equivalents).

Irradiation (The "Click"):

Stir the suspension gently.[3]

Irradiate with UV light (365 nm) at room temperature for 60 minutes.

Note: If UV is not available, thermal initiation with AIBN (Azobisisobutyronitrile) at 60°C for

4 hours is a viable alternative.

Purification:

Centrifuge and wash extensively with Chloroform (3x) and Methanol (3x) to remove

unreacted thiol and initiator.

The resulting MOF-Drug Conjugate is ready for release studies.
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Figure 2: Mechanistic pathway for the conjugation of thiol-drugs to the 2-vinylisonicotinic acid
linker.

Characterization & Validation
To ensure scientific integrity, the following data points must be verified:
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Technique Expected Observation Validation Criteria

¹H-NMR (Digestion)

Digest MOF in DCl/DMSO-d₆.

Look for vinyl protons at 5.5–

6.7 ppm.

Pre-Click: Vinyl peaks

present.Post-Click: Vinyl peaks

disappear; new alkyl peaks

appear.

PXRD
Comparison with simulated

MOF-808 pattern.

Retention of crystallinity after

synthesis and click reaction.

Peak broadening indicates

polymer filling.

BET Surface Area N₂ Isotherm at 77 K.

MOF-808-Vinyl: ~1500–2000

m²/g.Conjugate: Significant

decrease (~800 m²/g) confirms

pore occupancy.

IR Spectroscopy ATR-FTIR.

Disappearance of C=C stretch

(~1630 cm⁻¹). Appearance of

C-S stretch (weak, 600-800

cm⁻¹).

Troubleshooting Guide
Issue: Loss of Crystallinity.

Cause: Synthesis temperature too high (>120°C) caused vinyl polymerization during MOF

growth, disrupting the lattice.

Solution: Lower synthesis T to 85–100°C and extend time. Add a radical inhibitor (e.g.,

hydroquinone) during solvothermal synthesis (trace amounts).

Issue: Low Drug Loading.

Cause: Steric hindrance at the node.

Solution: Use a longer linker for the thiol drug (e.g., PEG-thiol spacer) to reach the vinyl

group more easily.
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Issue: Vinyl Group "Missing" in NMR.

Cause: The vinyl group may have reacted with the amine of DMF (unlikely but possible) or

polymerized.

Solution: Ensure fresh DMF is used and avoid strong bases during washing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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